Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

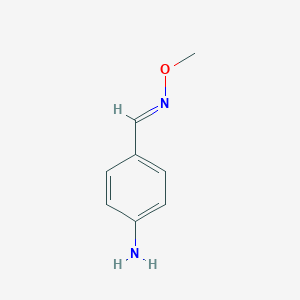

Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI), also known as Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI), is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzaldehyde, 4-amino-, O-methyloxime, commonly referred to as 4-amino-benzaldehyde oxime, is an organic compound with significant biological relevance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₈N₂O

- Molecular Weight : 136.151 g/mol

- CAS Number : 3419-18-9

Biological Activity Overview

Benzaldehyde derivatives, including 4-amino-benzaldehyde oxime, exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The oxime functional group is particularly significant in enhancing the biological efficacy of these compounds.

- Antimicrobial Activity : Compounds featuring the oxime group have been shown to inhibit the growth of various pathogens. For instance, studies indicate that benzaldehyde derivatives can disrupt bacterial cell walls or interfere with metabolic pathways critical for bacterial survival.

- Anticancer Properties : Research has demonstrated that certain benzaldehyde derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) that lead to oxidative stress and subsequent cell death.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are implicated in various inflammatory diseases.

Antimicrobial Activity

A study published in Organic & Biomolecular Chemistry evaluated the inhibitory effects of various benzaldehyde derivatives against Gibberella zeae, a fungal pathogen. The results showed varying inhibition rates with specific derivatives demonstrating up to 50% inhibition at concentrations of 100 µg/mL .

Anticancer Activity

Research conducted on the synthesis and biological evaluation of 4-amino-benzaldehyde oxime analogs revealed promising anticancer activity against CCRF-CEM leukemia cells. The IC50 values for these compounds were reported to be significantly lower than those of standard treatments, indicating enhanced potency .

Anti-inflammatory Mechanisms

A detailed examination of the anti-inflammatory properties highlighted that compounds similar to 4-amino-benzaldehyde oxime can significantly reduce levels of IL-8 and COX-2 in human lung cell lines exposed to particulate matter. This suggests a potential therapeutic role in treating respiratory conditions exacerbated by inflammation .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzaldehyde oximes, including 4-amino-, O-methyloxime derivatives, have been investigated for their potential as pharmaceutical agents. Notably, they exhibit significant biological activity, including:

- Antimicrobial Activity: Oximes have shown promise against various pathogens. Studies indicate that structural modifications can enhance their efficacy against bacteria and fungi.

- Anticancer Properties: Research suggests that oxime derivatives can improve the physicochemical properties of anticancer agents, facilitating better bioavailability and therapeutic outcomes.

Photoinitiators in Polymer Chemistry

The compound is utilized as a photoinitiator in photopolymerization processes. This application is crucial in biomedical engineering for creating 3D hydrogel structures:

- Process Description: The compound is dissolved in a monomer solution and exposed to light of specific wavelengths to initiate polymerization, converting liquid monomers into solid structures.

- Results: The resulting hydrogels exhibit tunable mechanical properties suitable for various applications in tissue engineering and regenerative medicine. Quantitative data show that adjusting polymerization conditions can lead to materials with varying stiffness and porosity.

HIV Integrase Inhibition

Research has identified compounds related to benzaldehyde oximes as potential inhibitors of HIV integrase:

- Mechanism of Action: These compounds may interfere with the viral replication cycle by inhibiting the integrase enzyme, which is crucial for integrating viral DNA into the host genome .

- Therapeutic Implications: Such compounds could be developed into therapeutic agents for treating HIV infections and related conditions like AIDS .

Comparative Analysis of Related Compounds

To highlight the uniqueness of Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI), a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Aminoquinoline | Amino group, quinoline ring | Antimalarial | Contains a quinoline moiety |

| Benzaldehyde oxime | Aldehyde, oxime functionality | Antimicrobial | Lacks thiophene structure |

| Thiophene derivatives | Thiophene ring | Various biological activities | Varies widely in substituents |

| Benzaldehyde, 4-amino-, O-methyloxime | Amino group, aniline moiety, thiophene ring | Anticancer potential | Distinct pharmacological profiles |

Case Study 1: Photopolymerization in Tissue Engineering

A study demonstrated the use of Benzaldehyde, 4-amino-, O-methyloxime as a photoinitiator in creating hydrogels for tissue scaffolding. The hydrogels produced showed excellent biocompatibility and mechanical strength suitable for supporting cellular growth.

Case Study 2: Antiviral Activity Against HIV

Research into the antiviral properties of related benzaldehyde oximes indicated that certain derivatives exhibited significant inhibitory effects on HIV integrase activity. In vitro studies showed that these compounds could reduce viral replication effectively.

Propiedades

IUPAC Name |

4-[(E)-methoxyiminomethyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-11-10-6-7-2-4-8(9)5-3-7/h2-6H,9H2,1H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUPQFLAUMOOHR-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.